molecular formula C23H20N2O7S B3522766 2-[[3-[(4-Ethoxycarbonylphenyl)sulfamoyl]benzoyl]amino]benzoic acid

2-[[3-[(4-Ethoxycarbonylphenyl)sulfamoyl]benzoyl]amino]benzoic acid

Cat. No.: B3522766
M. Wt: 468.5 g/mol
InChI Key: IBDSGYJEBODPHZ-UHFFFAOYSA-N
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Description

2-[[3-[(4-Ethoxycarbonylphenyl)sulfamoyl]benzoyl]amino]benzoic acid is a complex organic compound with a unique structure that includes both aromatic and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-[(4-Ethoxycarbonylphenyl)sulfamoyl]benzoyl]amino]benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Friedel-Crafts acylation to introduce the benzoyl group, followed by sulfonamide formation and subsequent coupling with the ethoxycarbonylphenyl group . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[[3-[(4-Ethoxycarbonylphenyl)sulfamoyl]benzoyl]amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: AlCl3 as a catalyst in Friedel-Crafts acylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[[3-[(4-Ethoxycarbonylphenyl)sulfamoyl]benzoyl]amino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[3-[(4-Ethoxycarbonylphenyl)sulfamoyl]benzoyl]amino]benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes such as dihydropteroate synthase. This inhibition can disrupt folate synthesis in microorganisms, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[3-[(4-Ethoxycarbonylphenyl)sulfamoyl]benzoyl]amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxycarbonyl group can influence its solubility and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[[3-[(4-ethoxycarbonylphenyl)sulfamoyl]benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O7S/c1-2-32-23(29)15-10-12-17(13-11-15)25-33(30,31)18-7-5-6-16(14-18)21(26)24-20-9-4-3-8-19(20)22(27)28/h3-14,25H,2H2,1H3,(H,24,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDSGYJEBODPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[3-[(4-Ethoxycarbonylphenyl)sulfamoyl]benzoyl]amino]benzoic acid
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2-[[3-[(4-Ethoxycarbonylphenyl)sulfamoyl]benzoyl]amino]benzoic acid
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2-[[3-[(4-Ethoxycarbonylphenyl)sulfamoyl]benzoyl]amino]benzoic acid

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